1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 1-(3-chloropyrazin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-2-6-15(7-3-8)10-9(12)13-4-5-14-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDUBGGLEUNFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160095 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-chloro-2-pyrazinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-27-3 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-chloro-2-pyrazinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(3-chloro-2-pyrazinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid methyl ester (CAS Number: 1638612-85-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Molecular Weight : 255.7 g/mol
- Synonyms : Methyl 1-(3-chloropyrazin-2-yl)piperidine-4-carboxylate
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:
- Antitumor Activity : Several studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines.
- Kinase Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
This compound may exert its biological effects through several mechanisms:
- Inhibition of CDKs : Research indicates that similar compounds can inhibit CDK2 and CDK9 with varying selectivity, which is significant for cancer therapy.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.
Antiproliferative Effects
A study examined the effects of related pyrazole derivatives on human tumor cell lines, demonstrating that certain analogs exhibited IC50 values in the low micromolar range against HeLa and HCT116 cells. These findings suggest potential for further development in anticancer therapies.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | HeLa | 2.5 |
| Analog B | HCT116 | 1.9 |
| Analog C | A375 | 3.0 |
Kinase Inhibition Studies
Another investigation focused on the selectivity of pyrazole-based compounds for CDK inhibition. The results indicated that modifications to the piperidine ring could enhance selectivity and potency.
| Compound | CDK Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound X | CDK2 | 0.36 | 265 (CDK2/CDK9) |
| Compound Y | CDK9 | 1.8 | - |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Piperidine Ring
(a) Pyrazine vs. Sulfonyl/Benzyl Substituents
- Methyl 1-[(2-Chlorobenzyl)sulfonyl]-4-piperidinecarboxylate (C₁₄H₁₈ClNO₄S): This analogue replaces the chloropyrazine with a sulfonyl-linked 2-chlorobenzyl group.
- 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic Acid (C₁₁H₁₅N₃O₂): Here, the pyrazine substituent is methylated at the 6-position instead of chlorinated at the 3-position. Methyl groups are electron-donating, which could reduce electrophilicity compared to the electron-withdrawing chlorine in the target compound .
(b) Ester Group Modifications
- Carfentanil (C₂₄H₃₀N₂O₃): A methyl ester is retained, but the piperidine ring is substituted with phenethyl and propionylamino groups, conferring potent opioid activity. This highlights how ester stability and substituent bulk dictate pharmacological profiles .
Physicochemical Properties
- Molecular Weight and Solubility :
- Target compound: 255.7 g/mol (estimated).
- Methyl 1-[(2-Chlorobenzyl)sulfonyl]-4-piperidinecarboxylate : 331.81 g/mol; higher mass due to the sulfonyl-benzyl group .
- 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic Acid : 221.25 g/mol; the carboxylic acid group increases polarity, reducing membrane permeability compared to the methyl ester .
Data Table: Key Structural and Functional Comparisons
Q & A
(Basic) What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling and ester hydrolysis. For example, a 7-step protocol (yield: 63.44 g) uses:
- Step 6.1 : Palladium diacetate with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol (40–100°C, inert atmosphere) for coupling .
- Step 7.1 : Hydrolysis with HCl (36.5%) in water at 93–96°C for 17 hours to cleave the methyl ester .
Yields depend on temperature control, catalyst loading, and purification strategies (e.g., pH adjustment to 6.5 for crystallization) .
(Advanced) How can researchers resolve yield discrepancies in palladium-catalyzed coupling steps?
Discrepancies may arise from ligand selectivity or solvent effects. For instance, tert-butyl XPhos in tert-butyl alcohol (Step 6.1 ) may offer superior stability compared to other ligands. Systematic screening of ligands (e.g., SPhos vs. XPhos) and solvents (polar aprotic vs. alcoholic) under inert conditions is recommended. Contradictory data should be analyzed for oxygen/moisture sensitivity or catalyst deactivation.
(Basic) What analytical techniques confirm structural integrity?
- Mass Spectrometry (MS) : A parent ion peak at m/z 490 (M+1) confirms molecular weight .
- NMR/IR : Used to validate piperidine and pyrazine ring substitution patterns .
- Elemental Analysis : Ensures purity (>98%) by verifying C/H/N ratios .
(Advanced) How is the methyl ester hydrolysis optimized under acidic conditions?
HCl concentration and temperature are critical. Prolonged heating (17 hours at 93–96°C ) ensures complete hydrolysis, while rapid cooling and pH adjustment (to 6.5) minimize side reactions. Alternative acids (e.g., H₂SO₄) or microwave-assisted hydrolysis could reduce reaction time but require stability testing of the pyrazine ring.
(Basic) How does the chloro substituent on pyrazine influence reactivity?
The 3-chloro group enhances electrophilicity, facilitating nucleophilic substitution (e.g., piperidine coupling). Comparative studies with 2-chloro or 5-methyl-pyrazine derivatives (e.g., CAS 886851-58-7 ) show reduced reactivity, highlighting the importance of substitution position.
(Advanced) How do intermediate stability issues affect multi-step synthesis?
Unstable intermediates (e.g., free amines or hygroscopic salts) require inert atmospheres and low-temperature storage. In Step 3.1 , lithium diisopropylamide (LDA) at -78°C prevents decomposition. Process efficiency improves with in-situ quenching (e.g., HCl in dioxane for salt formation ).
(Basic) What impurities are common, and how are they characterized?
- Byproducts : Unreacted starting materials (e.g., tert-butyl alcohol adducts) or over-hydrolyzed acids.
- Detection : HPLC or TLC identifies impurities, while recrystallization (ethanol/ethyl acetate ) removes them.
(Advanced) Can computational methods predict pharmacokinetic properties?
QSAR models using logP and polar surface area (from analogs like CAS 930111-02-7 ) estimate bioavailability. Molecular docking studies may predict binding to targets like kinases or GPCRs, leveraging structural similarities to pharmacologically active piperidines .
(Basic) How does base selection affect esterification in related derivatives?
Potassium carbonate in acetonitrile (20°C, 0.33 hours ) efficiently deprotonates intermediates without side reactions. Stronger bases (e.g., NaH) risk ester saponification, while weaker bases (e.g., Et₃N) may slow kinetics.
(Advanced) What explains regioselectivity in pyrazine-piperidine coupling?
The palladium/XPhos system (Step 6.1 ) favors coupling at the 2-position of pyrazine due to steric and electronic effects. DFT calculations suggest lower activation energy for C-Cl bond activation at this position compared to other sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
